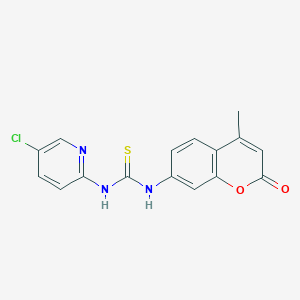

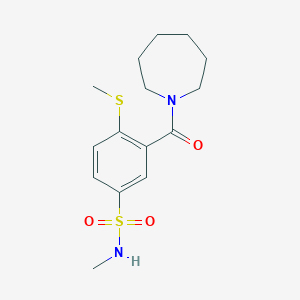

![molecular formula C17H19N3O2 B4596610 2-[(2-methoxyphenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4596610.png)

2-[(2-methoxyphenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Vue d'ensemble

Description

2-[(2-methoxyphenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.

Applications De Recherche Scientifique

Synthesis Methods and Chemical Properties

Quinazolinones, including derivatives similar to the compound , have been synthesized through various chemical reactions, highlighting their versatility and potential for modification. One approach involves the cyclization of anthranilamides and aldehydes, facilitated by p-toluenesulfonic acid, followed by oxidative dehydrogenation mediated by phenyliodine diacetate. This method is noted for its efficiency and the ability to introduce diverse substituents into the quinazolinone ring, thereby altering its physical and chemical properties for specific applications (Cheng et al., 2013).

Biological Activities

Quinazolinone derivatives exhibit a broad spectrum of biological activities. Notably, some compounds within this family have demonstrated significant analgesic and anti-inflammatory properties. For example, novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones showed potent analgesic and anti-inflammatory activities, with certain derivatives outperforming standard drugs in efficacy while presenting mild ulcerogenic potential, suggesting a favorable therapeutic profile (Alagarsamy et al., 2011).

Potential Therapeutic Uses

The anticancer potential of quinazolinone derivatives is a significant area of research. Studies have identified these compounds as potent inducers of apoptosis in various cancer cell lines. For instance, derivatives synthesized for anticancer research have shown cytotoxicity against human monocytic leukemia cells, indicating their potential as novel anticancer agents (Hour et al., 2007). Additionally, their ability to modulate chemoattractant receptors suggests applications in anti-inflammatory and immune-modulatory therapies (Zhou et al., 2007).

Antioxidant Properties

Quinazolinones have also been explored for their antioxidant properties. Synthesized derivatives have been evaluated using various assays, with some compounds showing promising antioxidant activity and metal-chelating properties. This suggests their potential utility in combating oxidative stress-related diseases (Mravljak et al., 2021).

Mécanisme D'action

The mechanism of action of quinazolinone derivatives can vary widely depending on their specific structure and the biological system they interact with. They have been found to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities .

Safety and Hazards

Orientations Futures

Quinazolinone derivatives, including “2-[(2-methoxyphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone”, are of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on exploring their potential uses in various therapeutic applications and understanding their mechanisms of action in greater detail.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyphenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of 2-methoxyaniline with 7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-[(2-methoxyphenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Propriétés

IUPAC Name |

2-(2-methoxyanilino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-17(2)8-13-11(14(21)9-17)10-18-16(20-13)19-12-6-4-5-7-15(12)22-3/h4-7,10H,8-9H2,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPHWSGHNQZCEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

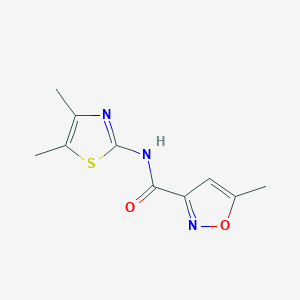

![5-[(dibenzylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4596535.png)

![2-(3,4-dimethylphenyl)-8-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4596542.png)

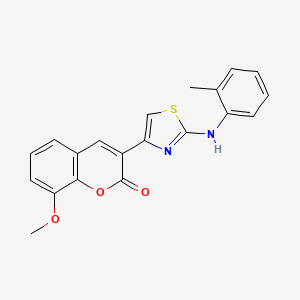

![N-(2-methoxydibenzo[b,d]furan-3-yl)-10H-phenothiazine-10-carboxamide](/img/structure/B4596545.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-(3-pyridinylmethyl)propanamide](/img/structure/B4596547.png)

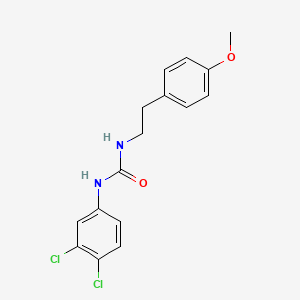

![N-{3-[2-(4-pyridinyl)ethyl]phenyl}-2-furamide](/img/structure/B4596553.png)

![N-[2-methyl-5-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4596567.png)

![(4-methoxy-3,5-dimethylphenyl)[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]methanone](/img/structure/B4596587.png)

![4-tert-butyl-N-[5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4596592.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-ethyl-2-thienyl)acrylamide](/img/structure/B4596598.png)